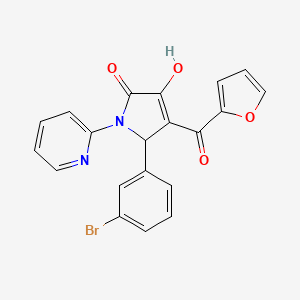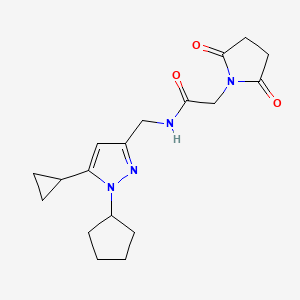![molecular formula C13H17ClF3N B2442706 2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride CAS No. 2089257-80-5](/img/structure/B2442706.png)
2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2089257-80-5 . It has a molecular weight of 279.73 . The IUPAC name for this compound is 2,2-dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H16F3N.ClH/c1-12(2)11(6-7-17-12)9-4-3-5-10(8-9)13(14,15)16;/h3-5,8,11,17H,6-7H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 224-225 degrees Celsius .Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives are extensively used in drug discovery due to their versatility in medicinal chemistry. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a common structural motif in numerous bioactive molecules. Its incorporation into drug candidates has been driven by several factors, including the ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribution to stereochemistry, and increased three-dimensional (3D) coverage. Pyrrolidine derivatives have shown target selectivity across a range of biological applications, from enzyme inhibitors to receptor ligands. The structural diversity and synthetic accessibility of pyrrolidine-based compounds have made them a focal point for developing new therapeutic agents with varied biological profiles (Li Petri et al., 2021).
Biological Significance of Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, which share structural similarities with pyrrolidine in terms of being nitrogen-containing heterocycles, have been utilized as optical sensors. These compounds are significant in organic chemistry and have applications in biological sensing due to their ability to form coordination and hydrogen bonds. Pyrimidine-based optical sensors have been developed for a wide range of biological and medicinal applications, showcasing the versatility of nitrogen heterocycles in detecting and interacting with biological targets (Jindal & Kaur, 2021).
Supramolecular Capsules from Calixpyrrole Scaffolds
Research on calixpyrrole, a compound structurally related to pyrrolidine by virtue of the pyrrole unit, has led to the development of supramolecular capsules. These capsules are formed through the self-assembly of calixpyrrole derivatives and have potential applications in molecular recognition, sensing, and catalysis. The ability of calixpyrrole scaffolds to form capsules through hydrogen bonding and other non-covalent interactions highlights the importance of pyrrolidine and its structural analogs in designing functional supramolecular systems (Ballester, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c1-12(2)11(6-7-17-12)9-4-3-5-10(8-9)13(14,15)16;/h3-5,8,11,17H,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBATCUCWQWTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC(=CC=C2)C(F)(F)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(4-acetamidophenyl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2442624.png)
![Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate](/img/structure/B2442625.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide](/img/structure/B2442629.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2442630.png)

![4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2442634.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2442635.png)


![(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid](/img/no-structure.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2442644.png)
![1-Phenyl-4-{[6-(phenylsulfonyl)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2442645.png)